molecular formula C10H7BrF3N3O2 B13052104 Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13052104
M. Wt: 338.08 g/mol
InChI Key: QGXBVFHRDNAXKL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out in toluene at 120°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above demonstrates good functional group tolerance and can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents at the bromine position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Biological Activity

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H7BrF3N3O2C_{10}H_7BrF_3N_3O_2. Its structure features a triazole ring fused to a pyridine ring, with a bromine atom and a trifluoromethyl group contributing to its unique chemical reactivity and biological profile. The melting point of the compound is reported to be between 180 °C and 182 °C.

Antimicrobial Properties

Recent studies have shown that derivatives of triazolo[1,5-a]pyridine compounds exhibit notable antimicrobial activity. For instance, research indicates that certain analogs demonstrate efficacy against various pathogens, including bacteria and fungi. The exact mechanism of action often involves the inhibition of specific enzymes or disruption of cellular processes in microbial cells .

Anticonvulsant Activity

This compound has also been evaluated for anticonvulsant properties. In animal models, compounds in this class have shown effectiveness in reducing seizure activity induced by electrical stimulation (maximal electroshock) and chemical agents (pentetrazol). The SAR studies suggest that modifications to the triazole or pyridine moieties can enhance anticonvulsant potency while minimizing side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Research has identified key substitutions that enhance its potency against specific biological targets. For example:

Substitution Effect on Activity
Bromine at position 6Increases binding affinity to receptors
Trifluoromethyl at position 7Enhances lipophilicity and bioavailability
Carboxylate group at position 2Impacts solubility and pharmacokinetics

These modifications are crucial for optimizing the pharmacological profile of the compound while maintaining safety and efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazolo[1,5-a]pyridines revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, this compound was tested in a mouse model. Results indicated a reduction in seizure frequency and duration when administered prior to induced seizures. This effect was attributed to modulation of neurotransmitter systems involved in seizure activity .

Properties

Molecular Formula

C10H7BrF3N3O2

Molecular Weight

338.08 g/mol

IUPAC Name

ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)8-15-7-3-5(10(12,13)14)6(11)4-17(7)16-8/h3-4H,2H2,1H3

InChI Key

QGXBVFHRDNAXKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br

Origin of Product

United States

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